molecular formula C19H16N2S2 B2860450 2-(benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine CAS No. 478246-74-1

2-(benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine

Cat. No.: B2860450
CAS No.: 478246-74-1
M. Wt: 336.47
InChI Key: FXYFDPWIYYKJDQ-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine is a synthetically crafted heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex fused-ring system comprising a thiochromeno[4,3-d]pyrimidine core, a structure motif recognized in medicinal chemistry for its potential as a scaffold in developing bioactive molecules . The presence of the benzylsulfanyl moiety at the 2-position is a key functional handle for further chemical modifications, making this compound a valuable building block for constructing diverse chemical libraries . Researchers can utilize this compound in exploring structure-activity relationships (SAR), particularly in studies targeting novel therapeutic agents. The structural framework is closely related to compounds reported in scientific literature, which suggests its utility in early-stage drug discovery for screening against various biological targets . This product is intended for use in a controlled laboratory environment by qualified professionals. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-benzylsulfanyl-9-methyl-5H-thiochromeno[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2S2/c1-13-7-8-17-16(9-13)18-15(12-22-17)10-20-19(21-18)23-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYFDPWIYYKJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-mercaptobenzothiazole with benzyl halides, followed by cyclization and further functionalization to introduce the pyrimidine ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile, and catalysts such as piperidine or triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and environmentally friendly solvents to enhance yield and reduce waste .

Chemical Reactions Analysis

Scientific Research Applications

2-(Benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight Substituents at Position 2 Key Properties/Applications Reference
2-(Benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine (Target) ~C₁₈H₁₅N₂S₂ ~335–350 Benzylsulfanyl Hypothesized antitumor/antimicrobial activity (inferred from analogs)
9-Methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine C₁₉H₁₅N₃O₂S₂ 381.48 3-Nitrobenzylsulfanyl Increased polarity due to nitro group; potential for nitro-reduction in prodrug design
3-[(9-Methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]-2-butanone C₁₆H₁₆N₂OS₂ 316.45 2-Butanone-sulfanyl Ketone group enhances hydrogen bonding; possible solubility in polar solvents
2-(2-Hydroxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione C₁₈H₁₄N₂O₂S 322.39 2-Hydroxyphenyl; thione at position 4 Stronger hydrogen-bonding capacity; possible kinase inhibition
Ethyl 2-({6-amino-2-(benzylsulfanyl)-5-[2-(ethoxycarbonyl)prop-2-enyl]pyrimidin-4-yloxy}methyl)acrylate C₂₂H₂₅N₃O₅S 467.52 Benzylsulfanyl with acrylate side chain Demonstrated Claisen rearrangement utility; explored for folic acid pathway inhibition

Key Comparisons

Electronic Effects: The benzylsulfanyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-deficient 3-nitrobenzylsulfanyl analog . This may reduce oxidative stability but enhance nucleophilic substitution reactivity.

The nitro-substituted analog (Catalog No. 167423) may act as a prodrug, with the nitro group undergoing enzymatic reduction to generate reactive intermediates .

Synthetic Accessibility: The target compound’s benzylsulfanyl group can be introduced via nucleophilic substitution of a 2-mercaptopyrimidine precursor with benzyl bromide, as demonstrated in related syntheses . In contrast, the 2-butanone-sulfanyl analog requires allylation and Claisen rearrangement steps, increasing synthetic complexity .

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